4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
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Overview
Description
The compound “4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide” is a complex organic molecule that contains an isoxazole ring and a benzenesulfonamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzenesulfonamide group . The isoxazole ring could potentially influence the compound’s reactivity and biological activity .Scientific Research Applications
Photodegradation Studies
Research on sulfamethoxazole, a compound structurally related to the one , reveals its photolability in acidic aqueous solutions, leading to various photoproducts. This study highlights the importance of understanding the environmental fate of sulfonamide antibiotics (Zhou & Moore, 1994).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives substituted on zinc phthalocyanines demonstrate high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy, a treatment option for cancer. These findings illustrate the potential of sulfonamide compounds in therapeutic applications beyond their traditional use as antibiotics (Pişkin, Canpolat, & Öztürk, 2020).
Hydrogen Bonding Patterns
The study of hydrogen-bonding patterns in sulfonamide structures, such as 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, contributes to the understanding of molecular interactions and stability, which is crucial for the design of new drugs and materials (Subashini, Muthiah, Bocelli, & Cantoni, 2007).
Enzyme Inhibition and Molecular Docking Studies
Sulfonamide derivatives have been explored for their enzyme inhibition capabilities, notably against tyrosinase and cholesterol esterase, which are relevant for conditions like melanogenesis and lipid disorders. These studies not only highlight the therapeutic potential of sulfonamide compounds but also showcase the use of molecular docking to understand their interaction with enzymes (Alyar et al., 2019).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its chemical reactivity, and evaluating its biological activity and mechanism of action. This could potentially lead to the development of new drugs or therapeutic agents .
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of similar compounds in various solvents has been reported , which could influence the bioavailability of the compound.
Result of Action
Isoxazole derivatives have been associated with a variety of therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by various conditions , which could potentially impact the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the isoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Some isoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some isoxazole derivatives have demonstrated convincing anticancer effects against various cell cultures .
Molecular Mechanism
It is known that some isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some isoxazole derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of some isoxazole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that some isoxazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that some isoxazole derivatives can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that some isoxazole derivatives can have various effects on their activity or function depending on their subcellular localization .
Properties
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFHTAOILMWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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